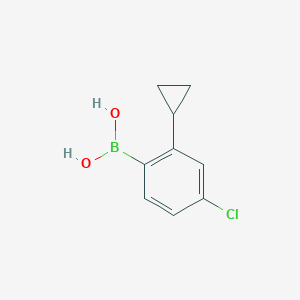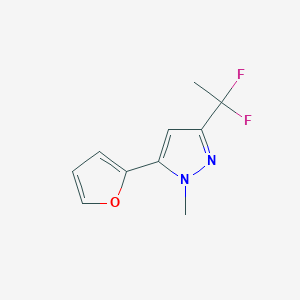
Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate: is a synthetic organic compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate typically involves the following steps:
Bromination: The starting material, isoindoline, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Methoxylation: The brominated intermediate is then subjected to methoxylation using a methoxylating agent such as sodium methoxide in methanol.
Carboxylation: The methoxylated intermediate is further reacted with tert-butyl chloroformate in the presence of a base like triethylamine to introduce the tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed:
Substitution: Formation of methoxy-substituted isoindoline derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new drugs targeting specific biological pathways.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups enhances its binding affinity to target proteins and enzymes. The compound can inhibit or activate specific biological pathways, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and effects.
Comparación Con Compuestos Similares
- Tert-butyl 5-chloro-1-methoxyisoindoline-2-carboxylate
- Tert-butyl 5-fluoro-1-methoxyisoindoline-2-carboxylate
- Tert-butyl 5-iodo-1-methoxyisoindoline-2-carboxylate
Comparison: Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative exhibits different reactivity patterns in substitution and oxidation reactions. The bromine atom also influences the compound’s binding affinity to biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H18BrNO3 |
|---|---|
Peso molecular |
328.20 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-1-methoxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-9-7-10(15)5-6-11(9)12(16)18-4/h5-7,12H,8H2,1-4H3 |
Clave InChI |
KKWRZRTUKUMMIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=C(C1OC)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)

![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)







![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)


